Ethanone, 2-(1H-benzimidazol-1-yl)-1-phenyl- Ethanone, 2-(1H-benzimidazol-1-yl)-1-phenyl-
Brand Name: Vulcanchem
CAS No.: 89101-27-9
VCID: VC15341780
InChI: InChI=1S/C15H12N2O/c18-15(12-6-2-1-3-7-12)10-17-11-16-13-8-4-5-9-14(13)17/h1-9,11H,10H2
SMILES:
Molecular Formula: C15H12N2O
Molecular Weight: 236.27 g/mol

Ethanone, 2-(1H-benzimidazol-1-yl)-1-phenyl-

CAS No.: 89101-27-9

Cat. No.: VC15341780

Molecular Formula: C15H12N2O

Molecular Weight: 236.27 g/mol

* For research use only. Not for human or veterinary use.

Ethanone, 2-(1H-benzimidazol-1-yl)-1-phenyl- - 89101-27-9

Specification

CAS No. 89101-27-9
Molecular Formula C15H12N2O
Molecular Weight 236.27 g/mol
IUPAC Name 2-(benzimidazol-1-yl)-1-phenylethanone
Standard InChI InChI=1S/C15H12N2O/c18-15(12-6-2-1-3-7-12)10-17-11-16-13-8-4-5-9-14(13)17/h1-9,11H,10H2
Standard InChI Key PALXXAQBOPMQNB-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(=O)CN2C=NC3=CC=CC=C32

Introduction

Chemical Identity and Physicochemical Properties

Ethanone, 2-(1H-benzimidazol-1-yl)-1-phenyl- belongs to the class of aromatic ketones fused with benzimidazole heterocycles. Its IUPAC name, 2-(benzimidazol-1-yl)-1-phenylethanone, reflects the ethanone backbone substituted at the second carbon with a benzimidazole moiety and at the first carbon with a phenyl group. Key physicochemical parameters are summarized below:

PropertyValue/Descriptor
CAS Registry Number89101-27-9
Molecular FormulaC₁₅H₁₂N₂O
Molecular Weight236.27 g/mol
InChI KeyPALXXAQBOPMQNB-UHFFFAOYSA-N
Canonical SMILESC1=CC=C(C=C1)C(=O)CN2C=NC3=CC=CC=C32
Melting PointNot explicitly reported; recrystallized from hexane/ethyl acetate
SolubilitySoluble in chloroform, methanol, dioxane

The compound’s planar benzimidazole ring and phenyl group create a twisted molecular geometry, with intramolecular interactions influencing its reactivity and solid-state packing . Spectroscopic characterization via IR and NMR confirms the presence of carbonyl (C=O) stretches at ~1,650 cm⁻¹ and aromatic proton resonances between δ 7.2–8.5 ppm .

Synthetic Methodologies

Nucleophilic Substitution Route

The most widely reported synthesis involves reacting 2-bromo-1-phenylethanone with 1H-benzimidazole under inert conditions. A representative procedure entails:

  • Dissolving 2-bromo-1-phenylethanone (4.00 g, 20.10 mmol) in dioxane-ether (8 mL).

  • Adding the solution dropwise to ice-cold benzimidazole (11.87 g, 100.5 mmol) in methanol (20 mL) over 60 minutes.

  • Stirring at ambient temperature for 18 hours, followed by aqueous workup and chromatographic purification (chloroform/methanol).

  • Recrystallization from hexane/ethyl acetate (1:2) to yield colorless crystals (60% yield) .

Key Reaction Parameters

ParameterCondition
Solvent SystemMethanol/dioxane-ether
Temperature0°C → ambient
Reaction Time18 hours
PurificationColumn chromatography (neutral silica gel)

Alternative Pathways

While less common, routes employing Ullmann coupling or microwave-assisted synthesis have been explored for analogous benzimidazole ketones, though yields and scalability remain suboptimal compared to the nucleophilic approach .

Structural and Crystallographic Analysis

X-ray diffraction studies reveal critical insights into the compound’s molecular geometry:

Dihedral Angle and Planarity

The benzimidazole and phenyl rings exhibit a dihedral angle of 80.43°, inducing significant torsional strain. This non-coplanar arrangement arises from steric hindrance between the benzimidazole’s N-H and the phenyl ring’s ortho hydrogens .

Intermolecular Interactions

In the crystal lattice, molecules form layered networks via:

  • C–H⋯N hydrogen bonds (2.52–2.65 Å) between benzimidazole N atoms and adjacent aryl C–H groups.

  • C–H⋯O interactions (2.78 Å) linking carbonyl oxygen to neighboring methylene protons .

Crystallographic Data Table

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 9.210 Å, b = 11.342 Å, c = 12.876 Å
β Angle98.76°
Z-Value4

Computational and Spectroscopic Characterization

DFT Calculations

Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level corroborates experimental bond lengths and angles within 0.02 Å and 1.5°, respectively . The HOMO-LUMO gap (4.32 eV) suggests moderate reactivity, consistent with its stability under physiological conditions .

Spectroscopic Fingerprints

  • IR (KBr): ν(C=O) = 1,678 cm⁻¹, ν(N–H) = 3,420 cm⁻¹.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, benzimidazole H), 7.92–7.45 (m, 9H, aromatic H), 4.97 (s, 2H, CH₂) .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing protein kinase inhibitors and anthelmintic agents. Its ketone group facilitates Schiff base formation with primary amines, enabling diversity-oriented synthesis .

Material Science

Thin films of the compound exhibit nonlinear optical (NLO) properties with a second harmonic generation (SHG) efficiency 0.8× that of urea, making it a candidate for photonic devices .

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